2-Iodothiophenol

Description

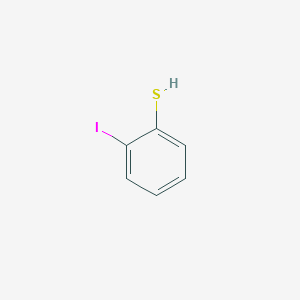

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOCQWGVJOPBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-Iodothiophenol

Introduction

This compound (CAS No: 37972-89-7) is an organoiodine compound with the chemical formula C₆H₅IS. It is a derivative of thiophenol and serves as a versatile synthetic building block in organic chemistry, particularly in the formation of heterocyclic compounds which are significant in various chemical and pharmaceutical applications. Its dual functionality, arising from the reactive thiol (-SH) group and the carbon-iodine bond, makes it a valuable precursor for constructing complex molecular architectures, including benzo[b]thiophenes, through methods like palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical properties, supported by detailed experimental protocols for their determination.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted through computational models and may vary slightly from experimentally determined values.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅IS | [1][2][3] |

| Molecular Weight | 236.07 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Boiling Point | 119.5 °C at 11 Torr | [1][3] |

| Density (Predicted) | 1.901 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 5.96 ± 0.43 | [1][3] |

| Melting Point | Not Available | [1] |

| Solubility | Insoluble in water; likely soluble in organic solvents such as ether, dichloromethane, and chloroform. | [1] |

| Refractive Index | Not Available (For comparison, the refractive index of Iodobenzene is n20/D 1.62) | [4] |

| Vapor Pressure | Not Available |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[5]

-

The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).[7]

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Micro Boiling Point Determination):

-

A few drops of liquid this compound are placed in a small test tube or fusion tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[1]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[2][8]

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Density Determination

Density is the mass of a substance per unit volume.

Methodology (Pycnometer or Volumetric Flask Method):

-

A clean, dry pycnometer or a small volumetric flask with its stopper is weighed (W1).[10]

-

The flask is filled with distilled water to the calibration mark, and the outside is dried and weighed again (W2). The temperature of the water is recorded.

-

The flask is emptied, dried thoroughly, and then filled with this compound to the calibration mark and weighed (W3).[10]

-

The density of this compound is calculated using the following formula: Density = [(W3 - W1) / (W2 - W1)] * Density of water at the recorded temperature.

For solid this compound, density can be determined by the water displacement method, where the volume of the solid is measured by the volume of water it displaces in a graduated cylinder.[11][12]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

-

Approximately 10 mg of this compound is placed in a small test tube.[13]

-

About 0.5 mL of the solvent (e.g., water, ethanol, diethyl ether, toluene) is added.[14]

-

The mixture is shaken vigorously for 60 seconds.[15]

-

The substance is classified as soluble if it dissolves completely, partially soluble if some of it dissolves, and insoluble if none of it dissolves.[15]

-

For water-insoluble compounds, solubility can be tested in 5% NaOH and 5% HCl to determine acidic or basic properties.[14] Given its thiophenol structure, this compound is expected to be soluble in 5% NaOH.

pKa Determination

The pKa is a measure of the acidity of a compound. For thiols, this refers to the dissociation of the proton from the sulfhydryl group.

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent system (e.g., a water-alcohol mixture if solubility in pure water is low).

-

The solution is titrated with a standardized solution of a strong base, such as NaOH, while the pH is monitored using a calibrated pH meter.[16]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the thiol has been neutralized.[16] Spectrophotometric or calorimetric methods can also be employed for pKa determination.[17]

Visualizations

Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a novel or uncharacterized compound like this compound in a research and development setting.

Caption: Workflow for the physical characterization of a chemical compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. chm.uri.edu [chm.uri.edu]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 17. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Iodothiophenol chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-Iodothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as 2-iodobenzenethiol) is an organosulfur-organoiodine compound of significant interest in synthetic chemistry. Its structure, featuring a benzene ring substituted with both a thiol (-SH) and an iodine atom at adjacent (ortho) positions, provides two distinct and highly useful reactive centers. This dual functionality makes it a versatile building block, particularly in the synthesis of sulfur-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The carbon-iodine bond serves as a classical "handle" for transition metal-catalyzed cross-coupling reactions, while the thiol group offers a nucleophilic center for cyclization and the formation of thioethers.[1] This guide provides a comprehensive overview of its chemical structure, bonding characteristics, spectroscopic signature, and synthetic utility.

Chemical Identity and Physical Properties

Accurate identification of this compound is critical for its application in research and development. The key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-iodobenzenethiol[2][3] |

| CAS Number | 37972-89-7[1][2][3][4] |

| Molecular Formula | C₆H₅IS[2][3][5] |

| Molecular Weight | 236.08 g/mol [2][3] |

| Canonical SMILES | C1=CC=C(C(=C1)S)I[3] |

| InChI | InChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H[3] |

| InChIKey | QZOCQWGVJOPBDK-UHFFFAOYSA-N[1][3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow crystalline solid | [4] |

| Boiling Point | 119.5 °C @ 11 Torr | [2][4][6] |

| Density (Predicted) | 1.901 ± 0.06 g/cm³ | [2][4][6] |

| pKa (Predicted) | 5.96 ± 0.43 | [4] |

Molecular Structure and Bonding

The molecular architecture of this compound is defined by a planar benzene ring with ortho-substitution. The interplay between the aromatic ring, the nucleophilic thiol group, and the electrophilic carbon-iodine bond dictates its chemical behavior.

Table 3: Predicted Bond Lengths and Angles for this compound

(Note: These values are estimates based on analogous compounds and computational models, as direct experimental crystallographic data is not available.)

| Bond/Angle | Description | Predicted Value |

| r(C-I) | Carbon-Iodine bond length | ~2.10 Å |

| r(C-S) | Carbon-Sulfur bond length | ~1.77 Å |

| r(S-H) | Sulfur-Hydrogen bond length | ~1.34 Å |

| r(C:C) | Aromatic Carbon-Carbon bond length | ~1.40 Å |

| ∠(C-C-I) | Benzene ring internal angle at iodine | ~120° |

| ∠(C-C-S) | Benzene ring internal angle at sulfur | ~120° |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Absorption Range |

| ¹H NMR | Thiol Proton (S-H ) | 3.0 - 4.0 ppm (singlet, broad) |

| Aromatic Protons (Ar-H ) | 6.8 - 7.8 ppm (multiplets) | |

| ¹³C NMR | Carbon-Iodine (C -I) | 90 - 100 ppm |

| Carbon-Sulfur (C -S) | 128 - 135 ppm | |

| Aromatic Carbons (C -H) | 125 - 140 ppm | |

| IR Spectroscopy | S-H Stretch | 2550 - 2600 cm⁻¹ (weak)[7] |

| Aromatic C-H Stretch | >3000 cm⁻¹ | |

| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ | |

| C-I Stretch | < 600 cm⁻¹[7] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 236 |

| Key Fragments | m/z = 109 [M-I]⁺, m/z = 203 [M-SH]⁺ |

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (6.8-7.8 ppm) due to the four non-equivalent protons on the substituted ring. A broad singlet for the thiol proton should appear between 3.0 and 4.0 ppm; its position can be concentration-dependent and it is exchangeable with D₂O.

-

¹³C NMR: The carbon directly attached to the iodine atom (C-I) is expected to be significantly shielded by the "heavy atom effect," appearing upfield around 90-100 ppm.[8][9] The other five aromatic carbons will appear in the typical 125-140 ppm range.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a weak S-H stretch near 2550 cm⁻¹ and characteristic aromatic C=C stretching bands. The C-I stretch occurs at a very low frequency, often in the fingerprint region and below the standard measurement range of many instruments.[7]

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak at m/z 236.[5] Common fragmentation patterns include the loss of an iodine radical (m/z = 109) and the loss of a thiol radical (m/z = 203).[10]

Synthesis and Reactivity

Synthesis Workflows

This compound is primarily synthesized via two established routes: the direct electrophilic iodination of thiophenol or the diazotization of 2-aminothiophenol followed by a Sandmeyer-type reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370) [hmdb.ca]

- 8. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scispace.com [scispace.com]

A Technical Guide to 2-Iodothiophenol: Properties, Synthesis, and Applications in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 2-Iodothiophenol, a critical building block in organic synthesis, particularly for pharmaceutical and materials science applications. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, nomenclature, and synthetic utility.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | 2-iodobenzenethiol[1][2] |

| CAS Number | 37972-89-7[1][3] |

| Molecular Formula | C₆H₅IS[3][4] |

| Molecular Weight | 236.08 g/mol [2][3] |

| Synonyms | 2-iodobenzenethiol, o-iodothiophenol, Benzenethiol, 2-iodo-[2][5] |

Physicochemical Properties

This compound is an organoiodine compound that presents as a yellow crystalline solid.[4] Its dual functionality, featuring both a reactive thiol group and a carbon-iodine bond, makes it a versatile precursor for a wide range of chemical transformations.

| Property | Value |

| Boiling Point | 119.5 °C (at 11 Torr)[4] |

| Density (Predicted) | 1.901 ± 0.06 g/cm³[4][5] |

| pKa (Predicted) | 5.96 ± 0.43[4] |

Synthetic Applications in Drug Development and Materials Science

Aryl thiol derivatives are foundational in synthetic chemistry due to their prevalence in biologically active molecules and advanced materials. The thiol group can act as an antioxidant and metal chelator, while the carbon-iodine bond serves as a key handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures.

This compound is a crucial precursor for the synthesis of sulfur-containing heterocycles, which are prominent scaffolds in many pharmaceutical agents used to treat conditions such as cancer, inflammation, and neurodegenerative diseases.

Synthesis of 2-Substituted Benzo[b]thiophenes

A primary application of this compound is in the synthesis of 2-substituted benzo[b]thiophenes, a class of compounds with significant biological and material properties. This is efficiently achieved through a palladium-catalyzed Sonogashira-type cross-coupling reaction with terminal alkynes.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Benzo[b]thiophenes

This protocol is based on the methodology described by Chen et al. for the synthesis of 2-substituted benzo[b]thiophenes.[6]

Materials:

-

This compound (0.5 mmol)

-

Terminal alkyne (4 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 15 mol%)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 20 mol%)

-

Silver trifluoroacetate (AgTFA, 1.1 equiv.)

-

N,N-Dimethylformamide (DMF, 2 mL)

Procedure:

-

To a reaction vessel, add this compound (0.5 mmol), the corresponding terminal alkyne (2.0 mmol), Pd(OAc)₂ (0.075 mmol), TMEDA (0.1 mmol), and AgTFA (0.55 mmol).

-

Add 2 mL of DMF to the vessel.

-

Purge the reaction vessel with nitrogen gas.

-

Heat the mixture at 110 °C for 24 hours.

-

After completion, the reaction is worked up and the product is purified, typically by column chromatography, to yield the 2-substituted benzo[b]thiophene.[6]

Yields: This method has been reported to produce a range of 2-substituted benzo[b]thiophenes in moderate to good yields, up to 87%.[1][4][6]

Caption: Synthesis of Benzo[b]thiophenes via Sonogashira Coupling.

Synthesis of Thiochroman-4-one Derivatives

This compound is also utilized in palladium-catalyzed carbonylative heteroannulation reactions with allenes and carbon monoxide to produce thiochroman-4-one derivatives. These structures are present in various bioactive compounds.

Experimental Protocol: Palladium-Catalyzed Carbonylative Heteroannulation

This protocol is a typical procedure for the synthesis of thiochroman-4-one derivatives from this compound and allenes.[7]

Materials:

-

o-Iodothiophenol (1 mmol)

-

Allene (2-5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.05 mmol)

-

N,N-Diisopropylethylamine (i-Pr₂NEt, 1.5 mmol)

-

Anhydrous benzene (5.0 mL)

-

Carbon monoxide (CO)

Procedure:

-

In a stainless steel autoclave, combine the allene (2-5 mmol), o-iodothiophenol (1 mmol), Pd(OAc)₂ (0.05 mmol), dppf (0.05 mmol), and i-Pr₂NEt (1.5 mmol).

-

Add 5.0 mL of anhydrous benzene to the mixture.

-

Pressurize the autoclave with carbon monoxide to 400 psi.

-

Heat the mixture to 100 °C with stirring for 24-60 hours.

-

After the reaction, cool the autoclave to room temperature and carefully release the excess carbon monoxide.

-

The crude reaction mixture is then purified, for example, by passing it through a plug of Florisil using a hexane/ethyl acetate mixture as the eluant, to isolate the thiochroman-4-one product.[7]

Caption: Synthesis of Thiochroman-4-ones via Carbonylative Heteroannulation.

Conclusion

This compound is an indispensable reagent for chemists in drug discovery and materials science. Its capacity to undergo a variety of cross-coupling and annulation reactions provides efficient pathways to valuable heterocyclic scaffolds. The methodologies outlined in this guide serve as a foundation for further exploration and application of this versatile compound in developing novel therapeutics and advanced materials.

References

- 1. scispace.com [scispace.com]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of this compound with phenylacetylene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiophene synthesis [organic-chemistry.org]

- 6. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of this compound with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

The Synthesis and Pivotal Role of 2-Iodothiophenol in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodothiophenol, a seemingly unassuming organoiodine compound, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive thiol group and an iodine-substituted aromatic ring, renders it a versatile building block for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of this compound, with a particular focus on its crucial role as a precursor to therapeutically active molecules. Detailed experimental protocols for its preparation are presented, alongside a quantitative analysis of reaction parameters. Furthermore, this guide delves into the utility of this compound in the synthesis of benzothiazole derivatives, culminating in an examination of their engagement with key signaling pathways relevant to cancer and metabolic diseases.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The strategic importance of halogenated thiophenols in organic synthesis cannot be overstated. The presence of both a nucleophilic thiol group and a carbon-halogen bond susceptible to a myriad of cross-coupling reactions provides a powerful handle for molecular elaboration. Among these, this compound (also known as 2-iodobenzenethiol) has emerged as a particularly valuable synthon. Its journey from a laboratory curiosity to a key component in the drug discovery pipeline is a testament to its synthetic utility. While the exact first synthesis is not prominently documented in readily available literature, its use in the early 20th century can be inferred from the broader development of aromatic iodine chemistry. The true value of this compound was unlocked with the advent of modern transition-metal-catalyzed cross-coupling reactions, which provided efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds at the iodo-substituted position.

Synthesis of this compound: Core Methodologies

The preparation of this compound is primarily achieved through two well-established synthetic routes: the Sandmeyer reaction of 2-aminothiophenol and the direct iodination of thiophenol. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Diazotization-Iodination of 2-Aminothiophenol (Sandmeyer Reaction)

This classical approach involves the conversion of the amino group of 2-aminothiophenol into a diazonium salt, which is subsequently displaced by an iodide ion. This method is generally reliable and provides good yields of the desired product.

Materials:

-

2-Aminothiophenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2-aminothiophenol (1.0 eq) in concentrated hydrochloric acid (3.0 eq) and water is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

A solution of potassium iodide (1.5 eq) in water is then added portion-wise to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for the Sandmeyer Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Direct Iodination of Thiophenol

This method involves the electrophilic substitution of a hydrogen atom on the thiophenol ring with an iodine atom. The reaction is typically carried out in the presence of an iodinating agent and a base or an acid catalyst. The ortho-para directing nature of the thiol group can lead to a mixture of isomers, making purification a critical step.

Materials:

-

Thiophenol

-

Iodine (I₂)

-

Potassium Iodide (KI) (optional, to form I₃⁻)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

A base (e.g., sodium hydroxide) or an acid catalyst

-

Sodium Thiosulfate Solution

-

Dichloromethane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Thiophenol (1.0 eq) is dissolved in a suitable solvent in a round-bottom flask.

-

A solution of iodine (1.0-1.2 eq) and optionally potassium iodide in the same solvent is added dropwise to the thiophenol solution at room temperature.

-

A base or an acid catalyst is added to the reaction mixture. The reaction is stirred at room temperature or with gentle heating for several hours until completion (monitored by TLC).

-

Upon completion, the reaction is quenched by the addition of a sodium thiosulfate solution to remove any unreacted iodine.

-

The mixture is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product, which may contain a mixture of isomers, is purified by column chromatography on silica gel to isolate the this compound.

Quantitative Data and Characterization

The yield and purity of this compound are highly dependent on the chosen synthetic route and the optimization of reaction conditions.

| Parameter | Sandmeyer Reaction | Direct Iodination |

| Typical Yield | 60-80% | 40-60% |

| Purity (Post-Purification) | >98% | >95% |

| Key Reaction Conditions | Low Temperature (0-5°C) | Catalyst Dependent |

| Major Byproducts | Diazonium salt decomposition products | 4-Iodothiophenol |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, ppm): δ 7.78 (dd, 1H), 7.25 (td, 1H), 6.95 (dd, 1H), 6.75 (td, 1H), 3.65 (s, 1H, SH).

-

¹³C NMR (CDCl₃, ppm): δ 139.5, 133.2, 129.5, 128.8, 125.1, 100.2.

-

IR (KBr, cm⁻¹): ν 3050 (Ar-H), 2550 (S-H), 1570, 1450 (C=C).

-

Mass Spectrometry (EI): m/z 236 (M⁺).

Role in Drug Discovery: A Gateway to Bioactive Benzothiazoles

This compound is a cornerstone in the synthesis of benzothiazoles, a class of heterocyclic compounds with a remarkable spectrum of biological activities. The fusion of a benzene ring and a thiazole ring creates a scaffold that can interact with a variety of biological targets.

Synthesis of Benzothiazole Derivatives

A common and efficient method for the synthesis of 2-substituted benzothiazoles from this compound involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Class | Reported Yield |

| This compound | Terminal Alkyne | Pd(OAc)₂, Ligand (e.g., PPh₃), CuI, Base (e.g., Et₃N) | 2-Substituted Benzothiazoles | Up to 87%[1] |

| This compound | Ammonia | Copper(I) Iodide | 2-Aminothiophenol | ~65%[2] |

| This compound | Hydrogen Peroxide | - | Bis(2-iodophenyl) disulfide | Up to 92%[2] |

Benzothiazoles as Anticancer Agents

Numerous benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action. These include:

-

Inhibition of Cytochrome P450 Enzymes: Certain fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective cytotoxicity against breast cancer cell lines by inhibiting CYP1A1.

-

Disruption of the Thioredoxin Signaling System: This system is crucial for maintaining cellular redox balance and is often upregulated in cancer cells. Benzothiazole derivatives can inhibit thioredoxin reductase, leading to increased oxidative stress and apoptosis in cancer cells.

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and repair. Some benzothiazole-based compounds can inhibit these enzymes, leading to DNA damage and cell death.

-

Kinase Inhibition: Benzothiazoles can act as inhibitors of various protein kinases, such as EGFR and VEGFR, which are key components of signaling pathways that drive cancer cell proliferation and survival.[3][4]

Anticancer Mechanisms of Benzothiazole Derivatives

Caption: Key cellular targets and outcomes of anticancer benzothiazole derivatives.

Benzothiazoles in Metabolic Diseases: Targeting the AMPK Signaling Pathway

Recent research has highlighted the potential of benzothiazole derivatives in the treatment of metabolic diseases, particularly type 2 diabetes. Certain benzothiazoles have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][5]

The AMPK Signaling Pathway:

AMPK is a serine/threonine kinase that acts as a cellular energy sensor. When the cellular AMP:ATP ratio increases, indicating low energy status, AMPK is activated. Activated AMPK then phosphorylates a variety of downstream targets to restore energy balance by:

-

Stimulating catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation.

-

Inhibiting anabolic pathways that consume ATP, such as protein and lipid synthesis.

Benzothiazole derivatives that activate AMPK can therefore mimic the effects of cellular energy stress, leading to beneficial metabolic outcomes such as increased glucose uptake in muscle cells and enhanced insulin sensitivity.[3]

Activation of the AMPK Signaling Pathway by Benzothiazole Derivatives

Caption: Simplified schematic of AMPK pathway activation by benzothiazole derivatives.

Conclusion and Future Perspectives

This compound has firmly established itself as a versatile and indispensable building block in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. The synthetic routes to this compound are robust and well-characterized, providing a reliable supply of this key intermediate. Its application in the synthesis of benzothiazole derivatives has yielded a wealth of compounds with promising therapeutic potential, particularly in the fields of oncology and metabolic diseases.

The future of this compound chemistry lies in the development of even more efficient and sustainable synthetic methodologies, including the exploration of novel catalytic systems for its derivatization. Furthermore, the continued exploration of the biological activities of benzothiazoles and other heterocycles derived from this compound is expected to uncover new therapeutic targets and lead to the development of next-generation drugs for a range of human diseases. The ability to rationally design and synthesize novel benzothiazole-based molecules, empowered by a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly continue to be a vibrant and fruitful area of research for years to come.

References

- 1. This compound | C6H5IS | CID 10955536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 3. Benzothiazole derivatives augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Overview of 2-Iodothiophenol

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of chemical reagents is paramount. This document provides a detailed technical guide on the properties of 2-Iodothiophenol, a key building block in organic synthesis.

Core Chemical Properties

This compound, also known as 2-iodobenzenethiol, is an organoiodine compound.[1] Its chemical characteristics make it a versatile reagent in the synthesis of various organic molecules.

| Property | Value | Source |

| Molecular Formula | C6H5IS | PubChem[2] |

| Molecular Weight | 236.08 g/mol | PubChem[2] |

| CAS Number | 37972-89-7 | LookChem[1], Benchchem[3] |

| Synonyms | 2-iodobenzenethiol, 2-iodobenzene-1-thiol | PubChem[2] |

| Boiling Point | 119.5 °C at 11 Torr | LookChem[1] |

| Density | 1.901 g/cm³ (Predicted) | LookChem[1] |

Logical Relationship of Chemical Information

The following diagram illustrates the relationship between the core identifiers and properties of this compound.

References

A Technical Guide to the Solubility and Stability of 2-Iodothiophenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 2-Iodothiophenol, a versatile synthetic building block. Understanding these properties is critical for its effective use in research and development, ensuring reproducibility of experimental results and the integrity of synthesized materials.

Core Properties of this compound

This compound (C₆H₅IS) is an aromatic thiol containing an iodine atom at the ortho position. Its chemical structure, featuring a polar thiol group and a larger, less polar iodinated benzene ring, dictates its solubility and stability characteristics.

Physical and Chemical Properties:

| Property | Value |

| Molecular Weight | 236.08 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 168-169 °C (for the related compound thiophenol)[2] |

| Melting Point | Approximately -15 °C (for the related compound thiophenol)[2] |

| Acidity (pKa) | More acidic than phenol, with a pKa of 6.62 for thiophenol in water[3] |

Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. Its aromatic nature and the presence of iodine suggest solubility in non-polar to moderately polar organic solvents, while the thiol group can engage in hydrogen bonding, allowing for some solubility in polar protic solvents.

Qualitative Solubility in Common Laboratory Solvents:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The high polarity of DMSO can effectively solvate the thiol group. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethanol/Methanol | Polar Protic | Moderate to High | The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor with the thiol group. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is less effective at solvating the thiol group compared to DMSO or DMF. |

| Dichloromethane (DCM) | Non-polar | High | The aromatic and iodinated portion of the molecule is readily solvated by chlorinated solvents. |

| Toluene | Non-polar | High | The aromatic nature of toluene makes it a good solvent for the iodinated benzene ring. |

| Hexane | Non-polar | Low to Moderate | While non-polar, the polarity of the thiol group may limit solubility in highly non-polar aliphatic solvents. |

| Water | Polar Protic | Very Low | The large, non-polar iodinated aromatic ring significantly reduces water solubility, despite the presence of the thiol group. Thiophenol itself is insoluble in water[2]. |

Stability and Handling

This compound, like other thiophenols, is susceptible to degradation, primarily through oxidation of the thiol group. Proper handling and storage are crucial to maintain its purity and reactivity.

Key Stability Considerations:

-

Oxidation: The thiol group is readily oxidized, especially in the presence of air (oxygen), to form the corresponding disulfide (2,2'-diiododiphenyl disulfide)[3]. This process can be accelerated by the presence of base.

-

Light Sensitivity: Aromatic iodine compounds can be sensitive to light, potentially leading to the cleavage of the carbon-iodine bond.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and some metals can promote degradation.

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided to prevent decomposition.

Recommended Storage and Handling:

To ensure the stability of this compound, the following practices are recommended:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Refrigeration (2-8°C) is also advised to slow down potential degradation processes[4]. The material should be protected from light by using an amber-colored vial or by storing it in a dark place.

-

Handling: Handle under an inert atmosphere whenever possible. Avoid contact with incompatible materials. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as thiophenols are generally toxic and have a strong, unpleasant odor.

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols for determining solubility and stability are recommended.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent[5][6][7].

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the saturated solution to remove any suspended particles.

-

Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods[8][9].

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.

-

Oxidation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid or a solution at a high temperature (e.g., 70°C).

-

Photostability: Expose the solid or a solution to UV and visible light as per ICH Q1B guidelines[10].

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent this compound peak from all degradation product peaks. A photodiode array (PDA) detector is useful for comparing the UV spectra of the peaks to assess peak purity.

-

Data Evaluation: Determine the percentage of degradation and identify the major degradation products. This information is crucial for understanding the intrinsic stability of the molecule.

Visualizing Experimental Workflows

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound such as this compound.

References

- 1. This compound | C6H5IS | CID 10955536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manavchem.com [manavchem.com]

- 3. Thiophenol - Wikipedia [en.wikipedia.org]

- 4. 2-Iodothiophene 98 3437-95-4 [sigmaaldrich.com]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Precautionary Measures for 2-Iodothiophenol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-Iodothiophenol (CAS No: 37972-89-7), a vital organoiodine building block in organic and medicinal chemistry.[1][2] Due to its reactivity and potential toxicity, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the skin, eyes, and respiratory system.[3][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |

GHS Label Elements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. It is described as a yellow crystalline solid.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅IS | [1] |

| Molecular Weight | 236.08 g/mol | [5][6] |

| Appearance | Yellow crystalline solid | [1] |

| Boiling Point | 119.5 °C @ 11 Torr | [1] |

| Density | 1.901 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.96 ± 0.43 (Predicted) | [1] |

Safe Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to minimize exposure and risk. Always handle this compound within a chemical fume hood to avoid inhalation of vapors or dust.[5]

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood or under local exhaust ventilation.[3][7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical-resistant splash goggles or a face shield.[3] | Prevents eye contact and serious eye irritation.[3] |

| Skin Protection | Chemical-resistant gloves (nitrile preferred) and a long-sleeved lab coat.[5] | Avoids skin contact, which can be harmful and cause irritation.[3] |

| Respiratory Protection | NIOSH-approved half-mask respirator if ventilation is inadequate or for spill cleanup. | Protects against inhalation of harmful dust or vapors.[3] |

Hygiene Measures

Wash hands thoroughly after handling the material.[4] Do not eat, drink, or smoke in the laboratory.[4] Contaminated work clothing should be removed and washed before reuse.[7]

Caption: Workflow for safely handling this compound.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

Table 4: Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Reference |

| Temperature | 2 - 8 °C (Refrigerated) | Recommended for stability. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The compound is air and moisture sensitive. The thiol group can oxidize.[5] |

| Container | Tightly closed in a dry, well-ventilated place. | Prevents contamination and degradation from moisture.[3] |

| Container Material | Do not pack in metal containers. | |

| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and strong reducing agents. | To prevent hazardous reactions.[7][8] |

Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions but is sensitive to air and moisture.[7] It is also hygroscopic.[7][8]

-

Conditions to Avoid: High heat, sources of ignition, moisture, and strong sunlight.[7][8]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), sulfur oxides, and hydrogen iodide.[7]

Caption: Chemical incompatibilities for this compound.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill:

-

Evacuate: Evacuate personnel from the immediate area.[3]

-

Ventilate: Ensure adequate ventilation.[3]

-

Control Ignition Sources: Remove all sources of ignition.[9]

-

Containment: Wear appropriate PPE. Cover drains to prevent entry into the sewer system.[3] Collect the spill by sweeping it up or using an inert absorbent material.[3][7] Avoid creating dust.[3]

-

Disposal: Place the collected material in a suitable, closed container for disposal by an approved waste disposal plant.[3][7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[3][7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse cautiously with water for several minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing.[3][7] Seek immediate medical advice.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a physician or poison control center.[7]

Experimental Protocols: Safety Procedures

Quenching Protocol for Iodine-Containing Reactions

Reactions involving this compound may leave residual iodine species. A common laboratory practice to neutralize these is a quenching step.

-

Methodology:

-

Upon completion of the reaction, cool the reaction mixture in an ice bath.

-

Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring.

-

Continue adding the thiosulfate solution until the characteristic brown/yellow color of iodine disappears.

-

Proceed with the standard aqueous workup and extraction of the product.

-

-

Rationale: This procedure neutralizes residual iodine, preventing its release and simplifying purification.[5]

Waste Management

Chemical waste must be disposed of in accordance with national and local regulations.

-

Segregation: Iodine-containing waste should be segregated for specialized disposal.[5]

-

Containers: Leave chemicals in their original containers if possible and do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

- 1. Cas 37972-89-7,this compound | lookchem [lookchem.com]

- 2. This compound | 37972-89-7 [chemicalbook.com]

- 3. sodiumiodide.net [sodiumiodide.net]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound | 37972-89-7 | Benchchem [benchchem.com]

- 6. This compound | C6H5IS | CID 10955536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Iodothiophene - Safety Data Sheet [chemicalbook.com]

Reactivity profile of the thiol and iodide groups in 2-Iodothiophenol

An In-depth Technical Guide to the Reactivity Profile of 2-Iodothiophenol

Abstract

This compound is a bifunctional aromatic compound featuring two distinct and highly valuable reactive centers: a nucleophilic thiol (-SH) group and an electrophilic carbon-iodine (C-I) bond. This dual reactivity makes it a versatile and strategic building block in modern organic synthesis. The thiol group readily participates in oxidation, reduction, and nucleophilic reactions, while the aryl iodide is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity profile of this compound, presenting quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to serve as a technical resource for researchers in synthetic chemistry and drug development.

Introduction

Aryl thiols and aryl halides are cornerstone functional groups in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] this compound uniquely combines both moieties in a single molecule, offering chemists precise control over stepwise molecular construction.[2] The thiol group can act as a potent nucleophile or be oxidized to form disulfide bridges, while the carbon-iodine bond, being the most labile of the carbon-halogen bonds, serves as a versatile "handle" for introducing molecular complexity through cross-coupling chemistry.[2] This document details the specific reactivity of each functional group, explores the chemoselectivity of various transformations, and provides practical experimental details.

Reactivity of the Thiol (-SH) Group

The thiol group in this compound is highly reactive and participates in several fundamental transformations, primarily driven by its nucleophilicity and susceptibility to changes in oxidation state.

Oxidation to Disulfide

The thiol group is readily oxidized to form the corresponding disulfide, bis(2-iodophenyl) disulfide. This transformation is often highly selective, leaving the iodide group intact. A common and efficient method utilizes hydrogen peroxide as the oxidant.[2]

Reduction of the Thiol Group

The thiol group can be reductively cleaved. Treatment with zinc in the presence of hydrochloric acid (Zn/HCl) removes the thiol group, yielding 2-iodobenzene.[2]

Nucleophilic Character and S-Alkylation

As a soft nucleophile, the thiol group (or its conjugate base, the thiolate) readily reacts with electrophiles such as alkyl halides in S-alkylation reactions to form stable thioethers.[3] This reactivity is fundamental to the synthesis of various sulfur-containing molecules.

Reactivity of the Iodide (-I) Group

The iodide group is an excellent leaving group, making the aromatic ring susceptible to both nucleophilic substitution and a vast array of metal-catalyzed cross-coupling reactions. The reactivity follows the general trend for aryl halides: C-I > C-Br > C-Cl.[2]

Nucleophilic Aromatic Substitution

Under specific conditions, typically requiring a catalyst, the iodide can be displaced by nucleophiles. A key example is the copper-catalyzed amination to produce 2-aminothiophenol.[2]

Metal-Catalyzed Cross-Coupling Reactions

The C-I bond is an ideal site for transition metal-catalyzed reactions, enabling the formation of C-C, C-N, and C-S bonds.

-

Ullmann Condensation (C-S Coupling): This classic copper-catalyzed reaction couples aryl halides with thiols to form diaryl thioethers.[4][5][6] this compound can react with other thiols, or self-condense under certain conditions, though intermolecular coupling with a different thiol is more common. The reaction is typically performed at elevated temperatures in a polar solvent.[4][7]

-

Palladium-Catalyzed Reactions: Palladium catalysis offers a broad scope of transformations for this compound.

-

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium complexes, is a powerful method for C-C bond formation. The resulting 2-alkynylthiophenol intermediate is a key precursor for the synthesis of benzo[b]thiophenes via subsequent intramolecular cyclization.[2]

-

Carbonylative Heteroannulation: In a one-pot procedure, this compound can react with allenes and carbon monoxide in a palladium-catalyzed process to yield thiochroman-4-one derivatives.[2] This reaction is sensitive to temperature, with optimal conditions often around 100 °C.[2]

-

Other Couplings: The C-I bond is also amenable to other standard palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings, making it a versatile precursor for a wide range of substituted aromatic compounds.[2]

-

Quantitative Data Summary

The following tables summarize yields for key reactions involving this compound, providing a quantitative basis for experimental design.

Table 1: Representative Reactions at the Thiol (-SH) Group

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

| Oxidation | H₂O₂ | Bis(2-iodophenyl) disulfide | up to 92% | [2] |

| Reduction | Zn/HCl | 2-Iodobenzene | ~68% | [2] |

Table 2: Representative Reactions at the Iodide (-I) Group

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

| Nucleophilic Substitution | NH₃, CuI (catalyst) | 2-Aminothiophenol | ~65% | [2] |

| Sonogashira Coupling | Phenylacetylene, Pd catalyst | 2-(Phenylethynyl)thiophenol | Not specified | [2] |

| Carbonylative Heteroannulation | Allenes, CO, Pd catalyst | Thiochroman-4-one derivatives | Not specified | [2] |

| C-S Coupling (Ullmann-type) | Thiophenol, CuI (catalyst), K₂CO₃, NMP, 100°C | Diphenyl thioether | ~95% (model system) | [7] |

Detailed Experimental Protocols

Disclaimer: These protocols are adapted from literature sources and should be performed with appropriate safety precautions by trained personnel.

Protocol 1: Selective Oxidation to Bis(2-iodophenyl) disulfide

This procedure is based on the selective oxidation of the thiol group using hydrogen peroxide.[2]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of hydrogen peroxide (H₂O₂, 30% aqueous solution, ~1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into cold water. The solid disulfide product will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, bis(2-iodophenyl) disulfide, can be further purified by recrystallization if necessary. A reported yield for this type of reaction is up to 92%.[2]

Protocol 2: Copper-Catalyzed Amination

This protocol describes the nucleophilic substitution of the iodide group with ammonia, based on similar Ullmann-type C-N couplings.[2][4]

-

Vessel Preparation: To a sealed reaction vessel, add this compound (1.0 eq), copper(I) iodide (CuI, ~10 mol%), and a suitable high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Reagent Addition: Add a solution of aqueous ammonia (a large excess is typically required).

-

Reaction: Seal the vessel and heat the mixture to a temperature between 100-150 °C for 12-24 hours. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-aminothiophenol can be purified by column chromatography. A yield of approximately 65% has been reported.[2]

Protocol 3: Palladium-Catalyzed Sonogashira Coupling for Benzo[b]thiophene Synthesis

This two-step, one-pot procedure involves an initial Sonogashira coupling followed by an intramolecular cyclization.[2]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a degassed solvent mixture such as toluene/triethylamine.

-

Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) to the mixture.

-

Sonogashira Coupling: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring the formation of the 2-alkynylthiophenol intermediate by TLC.

-

Cyclization: Upon completion of the first step, add a base (e.g., potassium carbonate or sodium hydroxide) to facilitate the intramolecular cyclization. Continue heating until the intermediate is fully converted to the benzo[b]thiophene product.

-

Workup and Purification: Cool the reaction, filter off any solids, and concentrate the filtrate. The residue can be purified by column chromatography on silica gel to yield the desired 2-substituted benzo[b]thiophene.

Visualizations of Reaction Pathways and Workflows

References

- 1. Cas 37972-89-7,this compound | lookchem [lookchem.com]

- 2. This compound | 37972-89-7 | Benchchem [benchchem.com]

- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. research-portal.uu.nl [research-portal.uu.nl]

The Rising Potential of 2-Iodothiophenol Derivatives in Biological Applications: A Technical Overview

For Immediate Release

Shanghai, China – October 31, 2025 – In the ever-evolving landscape of drug discovery and development, the versatile chemical scaffold of 2-iodothiophenol is emerging as a significant precursor for a variety of biologically active derivatives. This technical guide delves into the synthesis and potential therapeutic applications of these compounds, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The unique structural features of this compound, namely the reactive thiol group and the strategically positioned iodine atom, offer a rich platform for the synthesis of novel heterocyclic compounds with promising pharmacological profiles.

Core Synthesis and Versatility

This compound serves as a crucial building block in organic synthesis, primarily for the construction of sulfur-containing heterocycles.[1] Its dual functionality allows for a range of chemical modifications, making it a valuable starting material for creating diverse molecular architectures. Key synthetic strategies include direct iodination of thiophenol-related compounds and the transformation of aminothiophenols via diazotization reactions.[1]

The presence of the carbon-iodine bond is particularly advantageous, as it provides an excellent "handle" for transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, paving the way for the synthesis of complex molecules that are otherwise challenging to produce.[1]

A significant application of this compound is in the palladium-catalyzed synthesis of benzo[b]thiophenes and thiochroman-4-one derivatives, both of which are important scaffolds in medicinal chemistry.[1]

Below is a general workflow for the synthesis of bioactive derivatives starting from this compound.

Caption: General synthetic and screening workflow for this compound derivatives.

Anticancer Activities

While direct studies on a broad range of simple this compound derivatives are still emerging, the anticancer potential of the resulting heterocyclic scaffolds, such as benzothiophenes and thiochromenones, is well-documented. These classes of compounds, often synthesized from this compound, have demonstrated significant cytotoxic effects against various cancer cell lines.

The proposed mechanisms of action for these downstream derivatives are diverse and include the inhibition of key signaling pathways involved in cell growth and survival, such as the ERK–MAPK pathway, and the induction of apoptosis through reactive oxygen species (ROS)-mediated pathways.

Antimicrobial Properties

The exploration of this compound derivatives as antimicrobial agents is a promising area of research. The resulting benzothiophene and thiochromane scaffolds have shown a broad spectrum of activity against various bacterial and fungal pathogens. The presence of the sulfur atom in these molecules is thought to enhance their chemical reactivity and ability to interact with multiple biological targets within microbial cells.

The development of novel antimicrobial agents is critical in the face of rising antibiotic resistance. The synthetic accessibility of diverse derivatives from this compound makes it an attractive starting point for the discovery of new lead compounds in this therapeutic area.

Enzyme Inhibition

The potential for this compound derivatives to act as enzyme inhibitors is another key area of interest. The thiol group can act as an antioxidant and a metal chelator, properties that can be harnessed for inhibiting specific enzymes. While comprehensive screening of a wide array of this compound derivatives is needed, the foundational chemistry suggests a high potential for discovering potent and selective enzyme inhibitors for various therapeutic targets.

Experimental Protocols

Detailed experimental protocols for the synthesis of bioactive compounds from this compound often involve palladium-catalyzed reactions. A general procedure for the synthesis of 2-substituted benzo[b]thiophenes is outlined below.

Synthesis of 2-Substituted Benzo[b]thiophenes via Palladium-Catalyzed Sonogashira-Type Cross-Coupling

-

Reactants: this compound, terminal alkyne.

-

Catalyst System: Palladium acetate (Pd(OAc)₂), silver trifluoroacetate (AgTFA), and 1,1,4,4-tetramethyl-1,4-butanediamine (TMEDA).

-

Solvent: Dimethylformamide (DMF).

-

Procedure: this compound and the terminal alkyne are combined in DMF with the palladium catalyst system. The reaction mixture is typically heated at 110°C for 24 hours.[1] The resulting 2-substituted benzo[b]thiophene can then be isolated and purified using standard chromatographic techniques.

The following diagram illustrates a simplified workflow for a typical biological screening process for newly synthesized compounds.

Caption: Workflow for the biological evaluation of synthesized derivatives.

Future Directions

The field of this compound-derived bioactive compounds is ripe for further exploration. Future research should focus on the systematic synthesis and screening of a wider array of derivatives to establish clear structure-activity relationships. Investigating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents. The development of green and sustainable synthetic methodologies for these derivatives will also be an important consideration for their future applications.[1]

References

Literature review of 2-Iodothiophenol and its analogs

An In-depth Technical Guide to 2-Iodothiophenol and its Analogs for Researchers and Drug Development Professionals

Introduction

Aryl thiol derivatives are foundational building blocks in synthetic chemistry, primarily due to their prevalence in biologically active molecules, pharmaceuticals, and advanced polymeric materials.[1] The thiol functional group (-SH) imparts unique properties, enabling these compounds to function as antioxidants, radical scavengers, and metal chelators.[1] Consequently, aryl sulfides are integral components of numerous drugs for treating a wide array of diseases, including cancer, inflammation, HIV, and neurodegenerative disorders.[1]

Among aryl thiols, halogenated thiophenols are particularly valuable synthons as they possess two distinct reactive centers: the thiol group and the carbon-halogen bond. The carbon-iodine bond in this compound (also known as 2-iodobenzenethiol) serves as an excellent "handle" for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.[1] This dual functionality allows for selective and sequential reactions, making this compound a versatile precursor for the synthesis of complex organosulfur compounds and, most notably, sulfur-containing heterocycles which are privileged structures in drug discovery.[1]

This technical guide provides a comprehensive review of this compound and its analogs, focusing on its synthesis, chemical properties, and applications. It includes detailed experimental protocols, quantitative data summaries, and visualizations to serve as a practical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an organoiodine compound with the molecular formula C₆H₅IS.[2][3] It typically appears as a yellow crystalline solid and requires careful handling due to its reactivity and potential toxicity.[2]

| Property | Value | Reference |

| CAS Number | 37972-89-7 | [1][2][4][5] |

| Molecular Weight | 236.08 g/mol | [1][3] |

| Molecular Formula | C₆H₅IS | [2][3] |

| Boiling Point | 119.5 °C @ 11 Torr | [2] |

| Density | 1.901 g/cm³ (Predicted) | [2] |

| pKa | 5.96 ± 0.43 (Predicted) | [2] |

| InChI Key | QZOCQWGVJOPBDK-UHFFFAOYSA-N | [1][3] |

Synthesis of this compound

The primary synthetic routes to this compound involve two main strategies: the transformation of aminothiophenols through diazotization reactions and the direct iodination of thiophenol-related compounds.[1]

-

Diazotization of 2-Aminothiophenol: This classic and reliable method involves converting the amino group of 2-aminothiophenol into a diazonium salt, which is subsequently displaced by iodide. Precise temperature control (0-5 °C) and controlled addition of reagents like sodium nitrite and potassium iodide are crucial for high yields and purity.[1]

-

Electrophilic Iodination: This approach introduces an iodine atom directly onto the aromatic ring of a thiophenol derivative.[1] A common procedure uses potassium iodide and iodine (KI/I₂) under acidic conditions.[1] The reaction proceeds via an electrophilic iodine species that attacks the electron-rich benzene ring, with the thiol group directing the substitution to the ortho position.[1]

Caption: Primary synthetic routes to this compound.

Experimental Protocol 1: Synthesis via Diazotization of 2-Aminothiophenol

This protocol is based on established chemical principles for diazotization reactions.[1]

-

Dissolution: Dissolve 2-aminothiophenol in a suitable aqueous strong mineral acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature strictly below 5 °C to ensure the stability of the resulting diazonium salt. The reaction is monitored for completion using starch-iodide paper.

-

Iodide Displacement: To the freshly prepared diazonium salt solution, slowly add a solution of potassium iodide (KI). Nitrogen gas will evolve as the diazonium group is replaced by iodine.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. The crude this compound often precipitates or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic extract with aqueous sodium thiosulfate to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its dual functionality, enabling the construction of complex sulfur-containing heterocycles that are otherwise difficult to synthesize.[1]

Reactions at the Thiol Group

The thiol group is readily susceptible to oxidation. A common and selective method involves using hydrogen peroxide (H₂O₂) to produce bis(2-iodophenyl) disulfide in high yields (up to 92%).[1] This transformation preserves the iodine atom for subsequent reactions.[1]

Reactions at the Carbon-Iodine Bond: Palladium-Catalyzed Cross-Coupling

The C-I bond is the primary site for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed reactions.

Synthesis of Benzo[b]thiophenes: A prominent application is the synthesis of 2-substituted benzo[b]thiophenes, which are significant scaffolds in pharmaceuticals and materials science.[1] This is achieved via a palladium-catalyzed Sonogashira-type cross-coupling reaction with terminal alkynes.[1] The reaction proceeds through an initial Sonogashira coupling to form a 2-(alkynyl)thiophenol intermediate, which then undergoes intramolecular cyclization.[1]

Caption: Simplified catalytic cycle for Sonogashira cross-coupling.

Table 2: Synthesis of 2-Substituted Benzo[b]thiophenes via Pd-Catalyzed Coupling General Reaction Conditions: this compound, alkyne, Pd(OAc)₂, AgTFA, and TMEDA in DMF at 110 °C for 24 h.[1]

| Alkyne Reactant | Product | Yield (%) |

| Phenylacetylene | 2-Phenylbenzo[b]thiophene | 85% |

| 1-Hexyne | 2-Butylbenzo[b]thiophene | 65% |

| 4-tert-Butylphenylacetylene | 2-(4-(tert-butyl)phenyl)benzo[b]thiophene | 82% |

| 3,3-Dimethyl-1-butyne | 2-(tert-butyl)benzo[b]thiophene | 75% |

Synthesis of Thiochroman-4-ones: this compound can also undergo palladium-catalyzed carbonylative heteroannulation with allenes and carbon monoxide to produce thiochroman-4-one derivatives.[1] This one-pot procedure is highly regioselective, with optimal temperatures around 100 °C.[1]

Table 3: Synthesis of Thiochroman-4-one Derivatives Data sourced from relevant synthetic studies.[1]

| Allene Reactant | Product | Yield (%) |

| 1,2-Butadiene | 2,3-Dimethylthiochroman-4-one | 78% |

| 3-Methyl-1,2-butadiene | 2,2-Dimethylthiochroman-4-one | 85% |

| Cyclohexylallene | Spiro[cyclohexane-1,2'-thiochroman]-4'-one | 72% |

Experimental Protocol 2: General Procedure for Palladium-Catalyzed Sonogashira-Type Cross-Coupling

This protocol is adapted from a reported catalytic system.[1]

-

Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10-15 mol%), and silver trifluoroacetate (AgTFA, 1.1 equiv).

-

Reagent Addition: Add anhydrous solvent (e.g., DMF), followed by the ligand N,N,N',N'-tetramethylethylenediamine (TMEDA, 20 mol%).

-

Coupling Partner: Add the respective terminal alkyne (1.2-1.5 equiv) to the mixture via syringe.

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted benzo[b]thiophene.

Other Applications

Beyond these examples, this compound is a precursor for other important heterocycles, including 1,4-benzothiazepin-5-ones, which exhibit diverse biological activities such as calcium channel blocking and antitumor properties.[1][2] The dual reactivity of this compound makes it a cornerstone for building a wide range of sulfur-containing molecular architectures.

Caption: Workflow of this compound's synthetic applications.

Analogs of this compound

The principles of using this compound as a synthetic precursor can be extended to its analogs. These include:

-

Other Halogenated Thiophenols: 2-Bromothiophenol and 2-chlorothiophenol can be used in similar cross-coupling reactions, although the reactivity of the C-X bond (I > Br > Cl) often necessitates different catalytic systems or harsher reaction conditions.

-

Substituted 2-Iodothiophenols: Analogs with additional substituents on the benzene ring allow for the synthesis of more complex and functionally diverse heterocyclic products. The electronic nature of these substituents can influence the reactivity of both the thiol and the C-I bond.

-

2-Iodothiophene: This is an isomer where the benzene ring is replaced by a thiophene ring.[6][7] While it also contains a C-I bond reactive in cross-coupling, its primary utility is as a precursor to conjugated thiophene-based materials for electronic applications, rather than the benzannulated heterocycles typically derived from this compound.[1]

Conclusion